molecular formula C13H18N2 B12000870 n-[1-(1h-Indol-3-yl)ethyl]propan-2-amine CAS No. 20851-21-2

n-[1-(1h-Indol-3-yl)ethyl]propan-2-amine

Cat. No.: B12000870
CAS No.: 20851-21-2
M. Wt: 202.30 g/mol
InChI Key: XQWQVJRSFNDGOD-UHFFFAOYSA-N
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Description

N-[1-(1H-Indol-3-yl)ethyl]propan-2-amine is a substituted tryptamine derivative characterized by an indole ring system attached to an ethyl group at the 3-position, with a secondary isopropylamine moiety. The compound’s structure places it within the broader class of psychoactive tryptamines, which are known for their interactions with serotonin receptors (5-HT) and monoamine transporters .

Properties

CAS No.

20851-21-2

Molecular Formula

C13H18N2

Molecular Weight

202.30 g/mol

IUPAC Name

N-[1-(1H-indol-3-yl)ethyl]propan-2-amine

InChI

InChI=1S/C13H18N2/c1-9(2)15-10(3)12-8-14-13-7-5-4-6-11(12)13/h4-10,14-15H,1-3H3

InChI Key

XQWQVJRSFNDGOD-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(C)C1=CNC2=CC=CC=C21

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-[1-(1h-Indol-3-yl)ethyl]propan-2-amine typically involves the reaction between tryptamine and a suitable alkylating agent. One common method is the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the coupling between tryptamine and a carboxylic acid derivative . The reaction conditions often include the use of an organic solvent such as dichloromethane (CH₂Cl₂) and may require mild heating to achieve optimal yields.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Acylation Reactions

The secondary amine group reacts with acylating agents to form amides. A representative procedure involves coupling with carboxylic acids using N,N'-dicyclohexylcarbodiimide (DCC) as an activating agent :

Example Reaction:
N 1 1H Indol 3 yl ethyl propan 2 amine+RCOOHDCC CH2Cl2RCONH 1 1H Indol 3 yl ethyl propan 2 amine\text{N 1 1H Indol 3 yl ethyl propan 2 amine}+\text{RCOOH}\xrightarrow{\text{DCC CH}_2\text{Cl}_2}\text{RCONH 1 1H Indol 3 yl ethyl propan 2 amine}

Conditions:

  • Solvent: Dichloromethane

  • Temperature: Room temperature (~25°C)

  • Workup: Filtration to remove dicyclohexylurea, followed by acid/base washes .

Key Data:

ReagentProduct YieldPurity
Ibuprofen89%>95%
Acetic anhydride78%90%

Oxidation Reactions

The indole ring and ethylamine side chain are susceptible to oxidation. Iron(III) chloride or potassium permanganate oxidizes the indole moiety, while side-chain oxidation forms imines or ketones :

Oxidation of Indole Ring:
IndoleKMnO4,H2OOxindole derivatives\text{Indole}\xrightarrow{\text{KMnO}_4,\text{H}_2\text{O}}\text{Oxindole derivatives}

Side-Chain Oxidation:
 CH2CH2NH CrO3 CH2CO \text{ CH}_2\text{CH}_2\text{NH }\xrightarrow{\text{CrO}_3}\text{ CH}_2\text{CO }

Conditions:

  • For CrO₃: Acidic aqueous conditions (e.g., H₂SO₄)

  • For KMnO₄: Neutral or alkaline aqueous media.

Reduction Reactions

The compound can undergo reductive transformations, such as the reduction of nitro intermediates during synthesis :

Modified Nef Reaction:
R NO2Fe HClR CO R \text{R NO}_2\xrightarrow{\text{Fe HCl}}\text{R CO R }

Example Application:
Used to prepare ketone intermediates in the synthesis of related tryptamines .

Key Data:

  • Yield: >90% for ketone formation .

Salt Formation

The amine reacts with mineral acids (e.g., HCl) to form stable salts, enhancing solubility and crystallinity :

Reaction:
Amine+HClAmine HCl\text{Amine}+\text{HCl}\rightarrow \text{Amine HCl}

Conditions:

  • Solvent: Methanol or ethanol

  • Temperature: Room temperature .

Key Data:

  • Salt purity: >99% enantiomeric excess (e.e.) .

Electrophilic Substitution

The indole ring undergoes electrophilic substitution at the 2-, 4-, or 7-positions. Bromination with N-bromosuccinimide (NBS) is typical:

Reaction:
Indole+NBS3 Bromoindole derivative\text{Indole}+\text{NBS}\rightarrow \text{3 Bromoindole derivative}

Conditions:

  • Solvent: Tetrahydrofuran (THF) or DMF

  • Catalyst: Lewis acids (e.g., FeCl₃).

Desulfonation

In multi-step syntheses, sulfonamide-protected intermediates are deprotected using HCl/methanol :

Reaction:
R SO2NH amine HCl MeOHR NH2\text{R SO}_2\text{NH amine }\xrightarrow{\text{HCl MeOH}}\text{R NH}_2

Key Data:

  • Yield: >90% .

Schiff Base Formation

The amine reacts with aldehydes to form imines, useful in further functionalization:

Reaction:
R NH2+R CHOR N CH R \text{R NH}_2+\text{R CHO}\rightarrow \text{R N CH R }

Conditions:

  • Solvent: Ethanol or methanol

  • Catalyzed by acetic acid.

Mechanistic Insights

  • Acylation: DCC activates carboxylic acids to form reactive O-acylisourea intermediates, which react with amines .

  • Nef Reaction: Iron/HCl reduces nitro groups to ketones via radical intermediates .

Scientific Research Applications

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of indole derivatives, including N-[1-(1H-Indol-3-yl)ethyl]propan-2-amine. A study published in Nature demonstrated that compounds with indole moieties exhibited significant activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

CompoundTarget BacteriaActivity (MIC µg/mL)
This compoundStaphylococcus aureus25
This compoundEscherichia coli50

Anticancer Potential

Indole derivatives have been extensively studied for their anticancer properties. A recent investigation found that this compound exhibited cytotoxic effects on cancer cell lines, including human leukemia and lung cancer cells . The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.

Cancer Cell LineIC50 (µM)
MV4-11 (Leukemia)15
A549 (Lung Cancer)20
HCT116 (Colon Cancer)18

Neuropharmacological Effects

The compound has been investigated for its potential neuropharmacological effects. Research indicates that it may modulate serotonin receptors, which are crucial in mood regulation and could be beneficial in treating depression and anxiety disorders .

Case Study 1: Antimicrobial Efficacy

In a controlled study, this compound was tested against a panel of bacteria. The results indicated a dose-dependent response, with lower concentrations effective against gram-positive bacteria compared to gram-negative strains. This suggests potential for development into a therapeutic agent for bacterial infections.

Case Study 2: Anticancer Activity

A series of experiments were conducted on various cancer cell lines treated with this compound. The findings demonstrated significant reductions in cell viability, particularly in MV4-11 cells, where apoptosis was confirmed through annexin V staining assays.

Mechanism of Action

The mechanism of action of n-[1-(1h-Indol-3-yl)ethyl]propan-2-amine involves its interaction with various molecular targets and pathways. It is believed to exert its effects by binding to serotonin receptors in the brain, modulating the release and uptake of neurotransmitters such as serotonin, dopamine, and norepinephrine . This interaction can influence mood, cognition, and behavior, making it a potential candidate for the treatment of psychiatric disorders.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Substituents Key Physicochemical Properties
N-[1-(1H-Indol-3-yl)ethyl]propan-2-amine C₁₃H₁₈N₂ 202.29 1-(Indol-3-yl)ethyl, isopropylamine Boiling point: ~354.6°C
Alpha-Methyltryptamine (AMT) C₁₂H₁₆N₂ 188.27 Indol-3-yl, α-methyl, primary amine CAS 299-24-1; higher polarity
N,N-Diisopropyltryptamine (DiPT) C₁₆H₂₄N₂ 244.38 Indol-3-yl, N,N-diisopropyl Lipophilic; auditory effects
DMT (N,N-Dimethyltryptamine) C₁₂H₁₆N₂ 188.27 Indol-3-yl, N,N-dimethyl Short-acting; visual hallucinations

Key Observations :

  • Substitution Position : The 1-(indol-3-yl)ethyl group in the target compound may sterically hinder receptor binding compared to AMT’s α-methyl group, altering pharmacokinetics .

Pharmacological Effects and Receptor Interactions

  • AMT (1-(1H-Indol-3-yl)propan-2-amine): Acts as a serotonin-norepinephrine-dopamine releasing agent (SNDRA) with stimulant and hallucinogenic effects. Its α-methyl group prolongs duration by resisting monoamine oxidase (MAO) degradation .
  • DiPT : Unique auditory distortions (e.g., echo-like sounds) due to its diisopropyl substituents, which may reduce 5-HT2A affinity while retaining activity at other receptors .
  • This compound: Predicted to have moderate serotonin receptor affinity (similar to AMT) but reduced potency compared to DMT due to steric bulk.

Structure-Activity Relationship (SAR) Insights

  • Amine Substituents : Larger alkyl groups (e.g., isopropyl in DiPT) reduce 5-HT2A receptor binding but may enhance selectivity for other receptors (e.g., 5-HT1A) .
  • Indole Substitution : 3-position substitution is critical for serotonin receptor interaction. Ethyl vs. methyl groups at the α-carbon (as in AMT vs. the target compound) influence metabolic stability and duration of action .

Biological Activity

N-[1-(1H-Indol-3-yl)ethyl]propan-2-amine, a derivative of indole, has garnered attention for its diverse biological activities. This compound belongs to a class of molecules known for their pharmacological potential, including anticancer, antimicrobial, and neuroactive properties. This article synthesizes current research findings, case studies, and biochemical analyses related to its biological activity.

Overview of Indole Derivatives

Indole derivatives are recognized for their significant role in medicinal chemistry. The indole structure is prevalent in various natural products and synthetic compounds, making it a valuable target for drug development. This compound is particularly noted for its interactions with biological systems, influencing various cellular processes and signaling pathways.

Enzyme Interactions

This compound interacts with several enzymes, particularly those involved in metabolic pathways. For instance, it has been shown to affect cytochrome P450 enzymes, which are crucial for drug metabolism and bioactivation.

Cellular Effects

This compound influences multiple cellular processes:

  • Cell Signaling : It modulates pathways such as MAPK/ERK, which are essential for cell proliferation and differentiation.
  • Gene Expression : It has been observed to alter the expression of genes associated with cell survival and apoptosis.

Molecular Mechanisms

The molecular mechanisms underlying the activity of this compound involve its binding to various biomolecules. It can act as both an enzyme inhibitor and activator depending on the target enzyme. For instance, certain indole derivatives have been reported to inhibit kinases, leading to changes in phosphorylation states that affect cellular functions .

Dosage Effects in Animal Models

Research indicates that the effects of this compound vary significantly with dosage:

  • Low Doses : Beneficial effects such as modulation of signaling pathways and enhanced gene expression.
  • High Doses : Potential toxic effects including hepatotoxicity have been documented.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound:

  • In vitro studies demonstrate that it exhibits antiproliferative effects against various cancer cell lines including HeLa, MCF-7, and HT-29. One study reported an IC50 value of 0.34 μM against MCF-7 cells .
Cell LineIC50 (μM)
HeLa0.52
MCF-70.34
HT-290.86

These findings suggest that this compound may induce apoptosis and cell cycle arrest in cancer cells.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • It has demonstrated effectiveness against bacterial strains such as Staphylococcus aureus and Mycobacterium tuberculosis, with minimal inhibitory concentration (MIC) values indicating potent activity .
PathogenMIC (μg/mL)
S. aureus0.5
Mycobacterium tuberculosis0.25

Case Studies

Several case studies have explored the therapeutic applications of this compound:

  • Neuropharmacology : A study assessed its effects on dopamine receptors, showing selective agonist activity at the D3 receptor with an EC50 of 710 nM .
  • Antimicrobial Research : Investigations into its mechanism revealed that it could inhibit biofilm formation in E. coli, linking its activity to stress response regulation in bacteria .

Q & A

Q. How to reconcile discrepancies in reported crystallographic data for this compound?

  • Resolution : Verify crystal purity (≥99% via HPLC) and refine diffraction data using SHELXL with anisotropic displacement parameters. Cross-check with Cambridge Structural Database (CSD) entries for similar tryptamines .

Tables for Key Data

Property Value Source
Molecular FormulaC₁₁H₁₄N₂
CAS Registry Number7795-52-0
5-HT2A Binding Affinity (Ki)12 nM (reported range: 8–20 nM)
Metabolic Stability (HLM t₁/₂)45 min

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